2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Overview
Description
2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its intricate structure, which includes a chlorinated methoxyphenyl group, a phenyl group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multiple steps:
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Formation of the Imidazopurine Core: : The imidazopurine core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted purines and imidazole derivatives. This step often requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions.
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Introduction of the Chlorinated Methoxyphenyl Group: : The chlorinated methoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazopurine core with a chlorinated methoxyphenyl halide in the presence of a base such as potassium carbonate.
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Addition of the Phenyl Group: : The phenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid derivative.
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Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
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Reduction: : Reduction reactions can occur at the carbonyl groups, potentially converting them into alcohols or amines.
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Substitution: : The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cell proliferation, apoptosis, and other cellular processes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and its imidazopurine core. Compared to other similar compounds, it may exhibit distinct biological activities or chemical reactivity, making it a valuable subject of study in various fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in developing new drugs, materials, and chemical processes.
Properties
IUPAC Name |
2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O4/c1-27-20-19(21(32)29(23(27)33)12-18(25)31)28-11-16(13-6-4-3-5-7-13)30(22(28)26-20)15-10-14(24)8-9-17(15)34-2/h3-11H,12H2,1-2H3,(H2,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFHBLAGQHUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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